4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine
Overview
Description
4-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine is an organic compound with the molecular formula C10H16N2. It is a derivative of benzene, featuring two amine groups attached to the benzene ring along with a methyl group and an isopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is structurally similar to p-cymene , a naturally occurring aromatic organic compound classified as an alkylbenzene related to monocyclic monoterpenes . P-cymene is found in various essential oils and has been studied for its potential biological activities .
Mode of Action
Compounds similar to it, such as p-cymene, are known to interact with biological systems in various ways . For instance, they may interact with cellular membranes or proteins, leading to changes in cell function .
Biochemical Pathways
Compounds like p-cymene, which are structurally similar, are known to be involved in various biological processes
Pharmacokinetics
Given its structural similarity to p-cymene, it may share some of its properties . P-cymene is insoluble in water but miscible with organic solvents , which could influence its bioavailability and distribution in the body.
Result of Action
Compounds like p-cymene have been studied for their potential antimicrobial, anti-inflammatory, and antioxidant activities
Biochemical Analysis
Biochemical Properties
4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, forming complexes with metal ions, which can then interact with enzymes such as oxidoreductases and transferases . These interactions often involve the coordination of the amine groups of this compound with the active sites of the enzymes, leading to changes in their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In some cell types, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, this compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and promoting cell growth . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites . This compound can affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. Additionally, this compound can influence the levels of metabolites, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound can affect its bioavailability and activity, influencing its overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles . This compound can localize to the nucleus, mitochondria, or other cellular compartments, where it exerts its effects on cellular processes. The activity and function of this compound can be influenced by its subcellular localization, as different compartments provide distinct microenvironments for biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine can be achieved through several methods. One common approach involves the reduction of 4-methyl-2-nitroaniline, followed by alkylation with isopropyl halides. The reduction step typically employs hydrogen gas in the presence of a palladium catalyst, while the alkylation step uses isopropyl bromide or chloride in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction and alkylation processes. The reduction of 4-methyl-2-nitroaniline is carried out in high-pressure reactors with hydrogen gas and palladium on carbon as the catalyst. The subsequent alkylation is performed in batch reactors with isopropyl halides and a suitable base .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: It can be further reduced to form amines or other reduced derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Various amines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
4-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminobenzene: Similar structure but lacks the methyl and isopropyl groups.
4-Methyl-1,2-diaminobenzene: Similar structure but lacks the isopropyl group.
1,2-Diamino-4-isopropylbenzene: Similar structure but lacks the methyl group.
Uniqueness
4-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine is unique due to the presence of both the methyl and isopropyl groups, which influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-methyl-1-N-propan-2-ylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFHSQAMAOAJSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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